Ticagrelor impurity 2-d7

Catalog No.
S15753022
CAS No.
M.F
C14H23ClN4O4S
M. Wt
385.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticagrelor impurity 2-d7

Product Name

Ticagrelor impurity 2-d7

IUPAC Name

(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C14H23ClN4O4S

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2

InChI Key

FWGBZSJJCDADJP-NWVONJBHSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO

Ticagrelor impurity 2-d7, also known by its chemical designation as Ticagrelor-d7, is a deuterated form of ticagrelor, a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily used as an internal standard for quantifying ticagrelor in various analytical methods such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS) . The molecular formula of Ticagrelor-d7 is C23H21D7F2N6O4S, and it has a molecular weight of 529.6 g/mol . The presence of deuterium atoms (D) in its structure enhances its stability and allows for more precise analytical measurements.

Involving Ticagrelor-d7 relate to its role in quantifying ticagrelor levels in biological samples. As a stable isotope-labeled compound, it undergoes similar reactions to ticagrelor but with distinct mass characteristics due to the presence of deuterium. This allows for differentiation during mass spectrometric analysis. The compound's structure enables it to interact with the P2Y12 receptor similarly to ticagrelor, facilitating studies on receptor binding and drug metabolism .

Ticagrelor functions by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation induced by adenosine diphosphate (ADP). The inhibition of this receptor leads to reduced thrombus formation and lower rates of thrombotic cardiovascular events, particularly in patients with acute coronary syndrome . Ticagrelor-d7, while not directly involved in therapeutic action, serves as a valuable tool for understanding the pharmacokinetics and dynamics of ticagrelor through its quantification in biological matrices.

The synthesis of Ticagrelor-d7 involves deuterating specific positions within the ticagrelor molecule. This can be achieved through various synthetic strategies, including:

  • Deuteration Reactions: Utilizing deuterated solvents or reagents during the synthesis of ticagrelor to incorporate deuterium into the final product.
  • Isotope Exchange: Employing methods that replace hydrogen atoms with deuterium at specific sites within the molecular structure.

Research has shown that impurities can arise during the synthesis process, which can be characterized and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .

Ticagrelor-d7 is primarily utilized as an internal standard in analytical chemistry for:

  • Quantification of Ticagrelor: It aids in accurate measurement of ticagrelor levels in clinical studies and pharmacokinetic assessments.
  • Research Studies: Used in studies investigating the metabolism and pharmacodynamics of ticagrelor, contributing to enhanced understanding of its therapeutic effects .

Interaction studies involving Ticagrelor-d7 focus on its binding affinity and inhibitory effects on the P2Y12 receptor. These studies are crucial for understanding how variations in drug formulation or patient metabolism might affect therapeutic outcomes. The use of Ticagrelor-d7 allows researchers to track drug interactions and metabolic pathways without interference from endogenous compounds due to its unique isotopic signature .

Ticagrelor-d7 shares similarities with several other compounds, particularly those related to antiplatelet therapy. Here are some comparable compounds:

Compound NameCAS NumberDescription
Clopidogrel113665-84-2A thienopyridine derivative that irreversibly inhibits P2Y12 receptor.
Prasugrel150322-67-6Another thienopyridine that acts as a prodrug, requiring metabolic activation.
Cangrelor163969-05-8An intravenous reversible P2Y12 inhibitor used in acute settings.

Uniqueness: Ticagrelor-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. Unlike other antiplatelet agents, it offers insights into drug metabolism without altering pharmacological activity.

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

385.1567913 g/mol

Monoisotopic Mass

385.1567913 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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